molecular formula C9H12BrNO B13614774 (2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol

(2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol

Cat. No.: B13614774
M. Wt: 230.10 g/mol
InChI Key: MLSGMKRZTMJOFC-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a bromine and a methyl group substituted on the phenyl ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromo-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group of 2-bromo-5-methylbenzaldehyde is subjected to a reductive amination reaction with an amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the desired amino alcohol. This reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and reduction steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-bromo-5-methylphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethane.

    Substitution: Formation of 2-amino-2-(2-azido-5-methylphenyl)ethan-1-ol.

Scientific Research Applications

(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.

    (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

    Bromine Substitution: The presence of a bromine atom in (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can influence its reactivity and interactions with other molecules, making it unique compared to its fluorine and chlorine analogs.

    Steric and Electronic Effects: The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity differently than fluorine or chlorine substitutions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

MLSGMKRZTMJOFC-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Br)[C@@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(CO)N

Origin of Product

United States

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